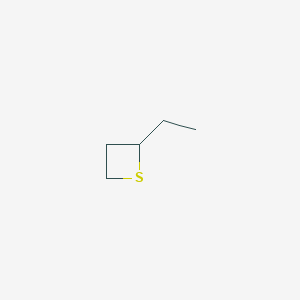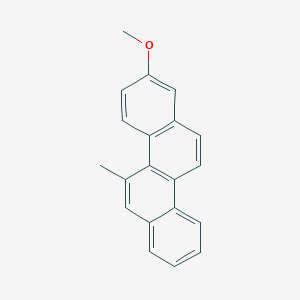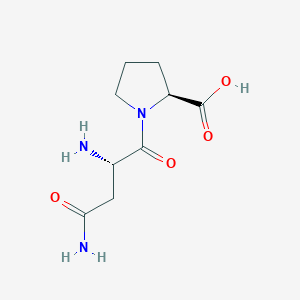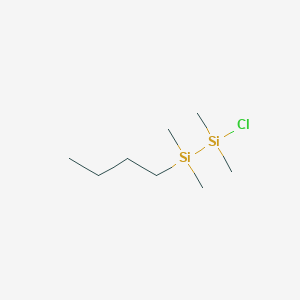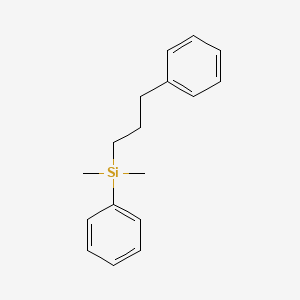
Silane, dimethylphenyl(3-phenylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethylphenyl(3-phenylpropyl)-: is an organosilicon compound with the molecular formula C17H22Si. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. The unique structure of silane, dimethylphenyl(3-phenylpropyl)-, which includes both phenyl and propyl groups, makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of silane, dimethylphenyl(3-phenylpropyl)- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction can be catalyzed by various transition metals such as platinum, rhodium, or palladium. The general reaction scheme is as follows:
R-SiH+CH2=CH-R’→R-Si-CH2CH2R’
In this case, R represents the dimethylphenyl group, and R’ represents the 3-phenylpropyl group.
Industrial Production Methods: Industrial production of silanes often involves the direct reaction of silicon with alkyl halides in the presence of a copper catalyst. This method is known as the Rochow process. For silane, dimethylphenyl(3-phenylpropyl)-, a similar approach can be adapted where the specific organic groups are introduced through controlled reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, dimethylphenyl(3-phenylpropyl)- can undergo various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: Silanes can act as reducing agents, donating hydride ions in reactions.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Silanes can be reduced using reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides, alkoxides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Silane, dimethylphenyl(3-phenylpropyl)- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology and Medicine: In biological research, silanes are used to modify surfaces of biomaterials to improve their biocompatibility. Silane, dimethylphenyl(3-phenylpropyl)- can be used to functionalize surfaces for specific interactions with biological molecules.
Industry: In the industrial sector, silanes are used as coupling agents to improve the adhesion between inorganic materials and organic polymers. This compound can be used in the production of advanced materials with enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of silane, dimethylphenyl(3-phenylpropyl)- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The presence of phenyl and propyl groups enhances the compound’s reactivity and allows for specific interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Dimethylphenylsilane
- Diphenylsilane
- Phenyltrisilane
Comparison: Silane, dimethylphenyl(3-phenylpropyl)- is unique due to the presence of both phenyl and propyl groups attached to the silicon atom. This combination of groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. In contrast, compounds like dimethylphenylsilane and diphenylsilane have different reactivity profiles due to the absence of the propyl group.
Propriétés
Numéro CAS |
79294-25-0 |
|---|---|
Formule moléculaire |
C17H22Si |
Poids moléculaire |
254.44 g/mol |
Nom IUPAC |
dimethyl-phenyl-(3-phenylpropyl)silane |
InChI |
InChI=1S/C17H22Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,9,12,15H2,1-2H3 |
Clé InChI |
JNKNLDCBDDBHOK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


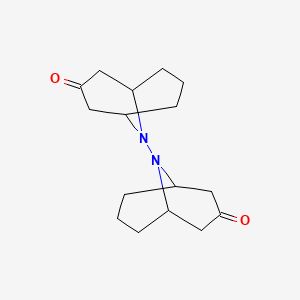
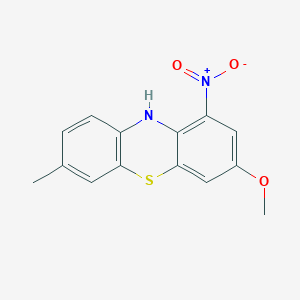
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14433419.png)
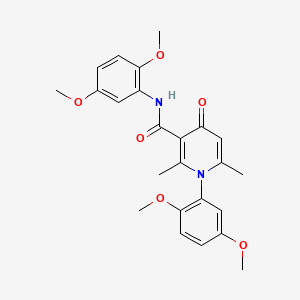
![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
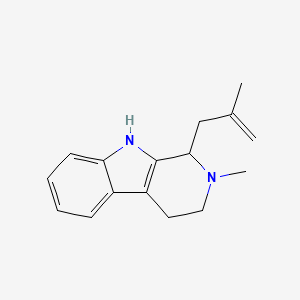
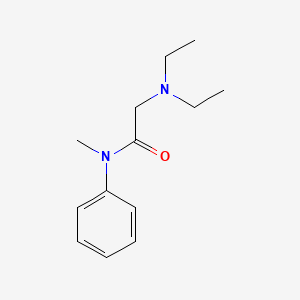
![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

